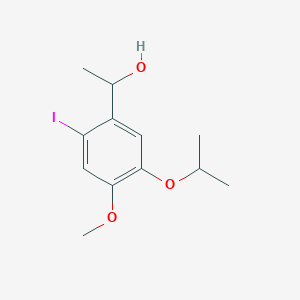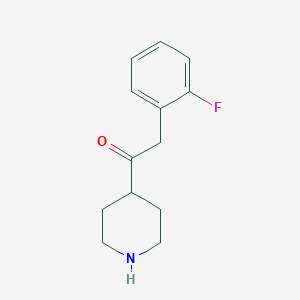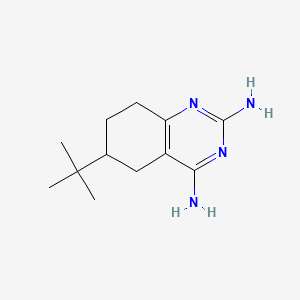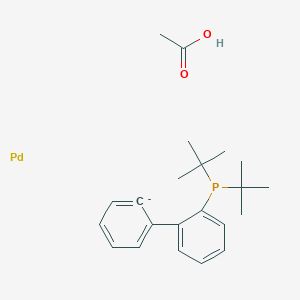
2-(2'-Di-tert-butylphosphine)biphenylpalladium(II) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2’-Di-tert-butylphosphine)biphenyl can be synthesized through the reaction of biphenyl with di-tert-butylphosphine. The reaction typically involves the use of a palladium catalyst and a base under an inert atmosphere . The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2-(2’-Di-tert-butylphosphine)biphenyl follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product . The compound is usually produced in solid form and requires proper storage conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
2-(2’-Di-tert-butylphosphine)biphenyl undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound is highly reactive in substitution reactions, particularly in palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in reactions involving 2-(2’-Di-tert-butylphosphine)biphenyl include palladium catalysts, bases, and solvents like toluene . The reactions are typically carried out under an inert atmosphere to prevent oxidation and degradation of the compound .
Major Products
The major products formed from reactions involving 2-(2’-Di-tert-butylphosphine)biphenyl include various phosphine derivatives and cross-coupled products, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(2’-Di-tert-butylphosphine)biphenyl has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(2’-Di-tert-butylphosphine)biphenyl involves its role as a ligand in catalytic reactions. The compound coordinates with palladium to form a stable complex, which facilitates the activation of substrates and the formation of new chemical bonds . The steric bulk of the ligand helps to enhance the reactivity and selectivity of the catalytic process .
Comparación Con Compuestos Similares
2-(2’-Di-tert-butylphosphine)biphenyl is unique due to its steric bulk and high reactivity. Similar compounds include:
XPhos: Another bulky biaryl phosphine ligand used in similar catalytic reactions.
SPhos: Known for its high reactivity in cross-coupling reactions.
RuPhos: A ligand with similar applications but different steric and electronic properties.
These compounds share similar applications but differ in their steric and electronic properties, which can influence their reactivity and selectivity in various reactions .
Propiedades
Fórmula molecular |
C22H30O2PPd- |
|---|---|
Peso molecular |
463.9 g/mol |
Nombre IUPAC |
acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium |
InChI |
InChI=1S/C20H26P.C2H4O2.Pd/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16;1-2(3)4;/h7-12,14-15H,1-6H3;1H3,(H,3,4);/q-1;; |
Clave InChI |
AGTIJKLADGVFEL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=[C-]2)C(C)(C)C.[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


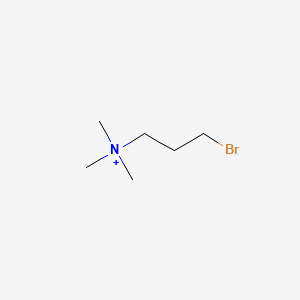
![6-Sulfanylidene-5,6-dihydrotetrazolo[1,5-b]pyridazine-8-carboxylic acid](/img/structure/B8474681.png)
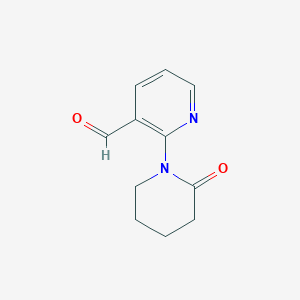
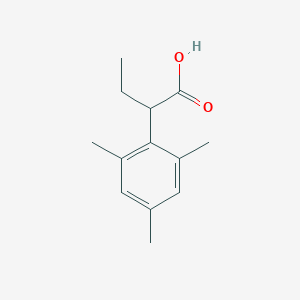
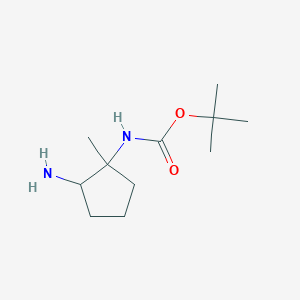

![Ethyl 3-[3-(trifluoromethyl)phenyl]-2H-isoindole-1-carboxylate](/img/structure/B8474732.png)
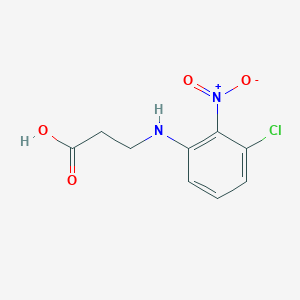
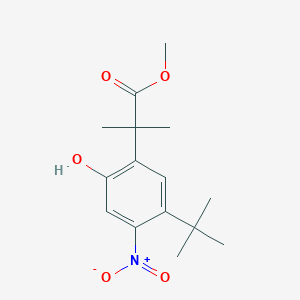
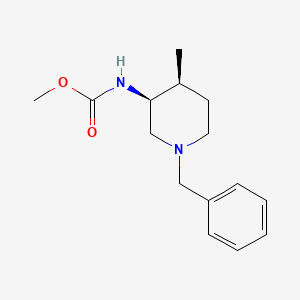
![4-[(trimethylsilyl)oxy]-2H-1-benzopyran](/img/structure/B8474754.png)
